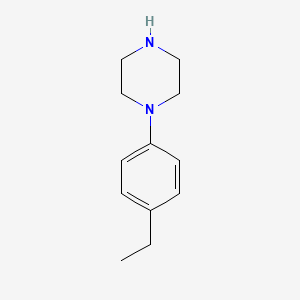

1-(4-Ethylphenyl)piperazine

Description

Contextual Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Its prevalence in a wide array of biologically active compounds has led to its designation as a "privileged scaffold" in drug discovery. nih.govtandfonline.comresearchgate.net The unique structural and physicochemical properties of the piperazine moiety contribute to its significance. These include a versatile basic structure that allows for easy modification, a large polar surface area, and the presence of hydrogen bond donors and acceptors, which often lead to improved water solubility and oral bioavailability of drug candidates. nih.govbohrium.com

The two nitrogen atoms of the piperazine ring provide sites for chemical modification, allowing for the synthesis of a vast number of derivatives with diverse pharmacological activities. nih.govbenthamscience.com This adaptability enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules to enhance their therapeutic potential. tandfonline.commdpi.com Consequently, the piperazine scaffold is a key component in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. wisdomlib.orgresearchgate.netontosight.ai Its ability to be incorporated into complex molecular architectures to link different pharmacophores or to serve as a central scaffold for essential binding interactions makes it an invaluable tool in the design of new therapeutic agents. tandfonline.commdpi.com

The biological activities associated with piperazine derivatives are extensive and varied. They have been shown to exhibit anthelmintic, anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic properties, among others. wisdomlib.org This broad spectrum of activity underscores the importance of the piperazine nucleus in the development of novel drugs to address a multitude of diseases. nih.govthieme-connect.com

Overview of Academic Research Trajectories for Arylpiperazines

Arylpiperazines, a specific class of piperazine derivatives characterized by the presence of an aryl group attached to one of the piperazine nitrogens, represent a significant area of academic and industrial research. benthamscience.commdpi.com These compounds have garnered considerable attention due to their wide range of biological activities and their potential as therapeutic agents for various diseases. nih.govnih.gov

A primary focus of arylpiperazine research has been in the area of central nervous system (CNS) disorders. benthamscience.commdpi.com Many arylpiperazine derivatives act as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, making them attractive candidates for the treatment of conditions like schizophrenia, depression, and Parkinson's disease. mdpi.comresearchgate.net The modular nature of the arylpiperazine scaffold allows for systematic modifications to achieve desired potency, selectivity, and pharmacokinetic profiles for these CNS targets. mdpi.com

In recent years, the application of arylpiperazines has expanded into oncology research. mdpi.comnih.govnih.gov Studies have demonstrated that certain arylpiperazine derivatives possess significant anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.comnih.gov Their ability to interact with multiple molecular targets implicated in cancer pathogenesis makes them promising scaffolds for the development of novel anticancer agents. mdpi.comnih.gov Research in this area often involves the synthesis of hybrid molecules that combine the arylpiperazine pharmacophore with other known anticancer moieties to enhance efficacy. nih.gov

Furthermore, research has explored the potential of arylpiperazine derivatives as antimicrobial agents, highlighting their activity against various bacterial and fungal strains. researchgate.net The structure-activity relationship (SAR) studies of these compounds are a continuous effort, aiming to optimize their biological activity and understand their mechanism of action at a molecular level. nih.govbenthamscience.com The ongoing investigation into novel synthetic methodologies for arylpiperazines also contributes to the expanding chemical space and the potential for discovering new therapeutic applications. tandfonline.com

Chemical and Physical Properties of 1-(4-Ethylphenyl)piperazine

| Property | Value | Source |

| CAS Number | 68104-58-5 | aksci.com |

| Molecular Formula | C12H18N2 | aksci.com |

| Molecular Weight | 190.28 g/mol | aksci.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJGLGNGUCOPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethylphenyl Piperazine and Its Analogs

Established Synthetic Pathways for Arylpiperazine Core Structures

The formation of the arylpiperazine core is a fundamental step in the synthesis of 1-(4-ethylphenyl)piperazine. Several reliable methods are employed for this purpose, including nucleophilic substitution reactions, one-pot synthetic approaches, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the synthesis of N-arylpiperazines. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile, in this case, piperazine (B1678402). For the synthesis of this compound, this would involve the reaction of a 4-ethylphenyl halide (e.g., 1-bromo-4-ethylbenzene (B134493) or 1-chloro-4-ethylbenzene) with piperazine. The reaction is often facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The presence of electron-withdrawing groups on the aromatic ring can significantly accelerate the reaction rate. libretexts.org While the ethyl group at the para position in this compound is not strongly electron-withdrawing, this pathway remains a viable, albeit potentially slower, method for its synthesis.

Another approach within nucleophilic substitution involves the reaction of an aniline (B41778) derivative with a bis(2-haloethyl)amine. In the context of this compound, this would entail the reaction of 4-ethylaniline (B1216643) with bis(2-chloroethyl)amine (B1207034). This method, however, can be hampered by the need for elevated temperatures and extended reaction times. tandfonline.com

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. A notable one-pot approach for the synthesis of N-arylpiperazines involves the in-situ generation of bis(2-chloroethyl)amine from diethanolamine (B148213), followed by its reaction with an aniline. core.ac.uk This method avoids the handling of the carcinogenic bis(2-chloroethyl)amine. For the synthesis of this compound, this would involve reacting diethanolamine with a halogenating agent to form the bis-haloethyl intermediate, which then reacts with 4-ethylaniline in the same pot to yield the desired product.

Buchwald-Hartwig Coupling Strategies

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acsgcipr.org This reaction has become a cornerstone in the synthesis of aryl amines, including N-arylpiperazines, due to its broad substrate scope and tolerance of various functional groups. researchgate.net The synthesis of this compound via this method would involve the coupling of an aryl halide, such as 1-bromo-4-ethylbenzene, with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl This method offers a more efficient and milder alternative to traditional nucleophilic substitution reactions, particularly for less reactive aryl halides. tandfonline.comnih.gov

| Synthetic Pathway | Starting Materials | Key Features |

| Nucleophilic Substitution | 1-Bromo-4-ethylbenzene and Piperazine | Classical method, may require harsh conditions. |

| One-Pot Synthesis | Diethanolamine and 4-Ethylaniline | Avoids isolation of hazardous intermediates, improves efficiency. |

| Buchwald-Hartwig Coupling | 1-Bromo-4-ethylbenzene and Piperazine | Palladium-catalyzed, mild conditions, broad scope. |

Functionalization and Derivatization Approaches for this compound

Once the this compound core is synthesized, it can be further modified to introduce a wide range of functional groups and structural motifs. This is typically achieved by targeting the secondary amine of the piperazine ring.

Acylation Methods for N-Substituents

The secondary amine of this compound is readily acylated to form N-acyl derivatives. This can be achieved by reacting the piperazine with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For example, the reaction of this compound with an acyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acyl-1-(4-ethylphenyl)piperazine.

This method is highly versatile and allows for the introduction of a wide array of substituents, which can significantly alter the properties of the parent molecule. The synthesis of piperazine-based acetanilides, for instance, is a common derivatization strategy. tandfonline.com

Introduction of Diverse Aromatic and Heterocyclic Moieties (e.g., Triazole, Thiadiazole)

The piperazine scaffold can be further elaborated by introducing various aromatic and heterocyclic rings. This is often accomplished by first functionalizing the piperazine with a reactive handle that can then participate in a subsequent ring-forming reaction.

Triazole Derivatives: The formation of triazole rings often proceeds via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org To synthesize a triazole derivative of this compound, one could first alkylate the secondary amine with a propargyl group (containing a terminal alkyne). The resulting N-propargyl-1-(4-ethylphenyl)piperazine can then be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. nih.govscispace.comnih.gov

Thiadiazole Derivatives: The synthesis of thiadiazole-containing piperazine analogs can be achieved through various routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. bu.edu.eg For example, this compound could be reacted with a haloacetyl compound to introduce a reactive handle. This intermediate can then be used to form a thiosemicarbazone, which upon cyclization, yields a 1,3,4-thiadiazole (B1197879) ring. nih.gov Another approach involves the reaction of an acyl hydrazine (B178648) with a sulfur source to construct the thiadiazole ring, which can then be linked to the piperazine moiety. nih.gov

| Derivatization Approach | Reagents | Resulting Moiety |

| Acylation | Acyl chlorides, Acid anhydrides | N-Acyl substituents |

| Triazole Synthesis (CuAAC) | N-propargylated piperazine, Organic azides, Cu(I) catalyst | 1,2,3-Triazole |

| Thiadiazole Synthesis | Thiosemicarbazide derivatives, Cyclizing agents | 1,3,4-Thiadiazole |

Green Chemistry and Sustainable Synthesis Considerations for Arylpiperazines

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis of arylpiperazines like this compound. mdpi.com The pharmaceutical industry, in particular, is under pressure to adopt more sustainable practices to reduce the environmental impact of drug synthesis, which traditionally involves hazardous chemicals, significant waste, and high energy consumption. jddhs.com This shift involves developing innovative methodologies that are not only environmentally benign but also cost-effective and efficient. mdpi.comunibo.it Key areas of focus include the use of greener catalysts, alternative solvents, energy-efficient techniques, and processes that maximize atom economy.

Catalytic Innovations for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to complex molecules through environmentally friendly production methods. mdpi.com For arylpiperazine synthesis, significant advancements have been made in developing catalytic systems that are more efficient and sustainable.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a dominant method for forming the crucial C-N bond in arylpiperazines. nih.gov Modern iterations of this palladium-catalyzed reaction have been optimized for greener conditions. For instance, facile methodologies allow for the efficient synthesis of arylpiperazines under aerobic conditions, eliminating the need for inert atmospheres which can be resource-intensive. nih.govacs.org These methods can successfully aminate electron-donating and sterically hindered aryl chlorides with high yields. acs.orgorganic-chemistry.org

Photoredox Catalysis: As a sustainable and greener alternative, photoredox catalysis has emerged for the functionalization of piperazines. mdpi.com This approach can utilize transition metal complexes of iridium and ruthenium, or even purely organic photocatalysts, which are significantly more sustainable as they can be derived from renewable materials. mdpi.comresearchgate.net Photoredox catalysis enables direct C–H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom economy. mdpi.comresearchgate.net

Other Catalytic Systems: Nickel-mediated amination presents another effective route for the selective N-arylation of piperazine. researchgate.net Furthermore, the field of biocatalysis, which uses enzymes, is gaining prominence as a highly sustainable technique for pharmaceutical synthesis. mdpi.comjddhs.com Heterogeneous catalysts are also being explored as they can be more easily separated from the reaction mixture and recycled, contributing to waste reduction. jddhs.comjddhs.com

Solvent Replacement and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional dipolar aprotic solvents are facing legislative restrictions due to their toxicity. nih.gov

Green Solvents: There is a significant push to replace less-preferred solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and 1,4-dioxane. nih.govmdpi.com A variety of safer, more sustainable alternatives have been identified and successfully implemented. nih.gov These include bio-derived solvents such as Cyrene™ (dihydrolevoglucosenone), γ-Valerolactone (GVL), and 2-Methyltetrahydrofuran (2-MeTHF), as well as others like propylene (B89431) carbonate and cyclopentyl methyl ether (CPME). nih.govsigmaaldrich.com The selection of a replacement is often guided by comparing physicochemical properties to find a suitable match for the specific chemical transformation. mdpi.com

Solvent-Free Synthesis: An even more eco-friendly approach is to conduct reactions under solvent-free, or "neat," conditions. nih.gov In the context of arylpiperazine synthesis, using an excess of piperazine itself as the solvent has been demonstrated as a viable, cost-effective, and environmentally friendly strategy. nih.govacs.orgorganic-chemistry.org This method drastically reduces the process mass intensity (PMI) by eliminating the need for potentially hazardous solvents that contribute significantly to waste streams. unibo.itnih.gov

| Traditional Solvents | Potential Green Alternatives | Key Advantages of Alternatives |

| N,N-Dimethylformamide (DMF) | Cyrene™, γ-Valerolactone (GVL), Propylene Carbonate | Bio-renewable, lower toxicity, biodegradable nih.govsigmaaldrich.com |

| N-Methyl-2-pyrrolidinone (NMP) | Cyrene™, Dimethyl isosorbide (B1672297) (DMI) | Bio-based, safer handling profiles nih.govsigmaaldrich.com |

| 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Lower water miscibility (easier workup), safer handling nih.govsigmaaldrich.com |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-renewable, less toxic sigmaaldrich.com |

Energy-Efficient Methodologies

Reducing energy consumption is another core principle of green chemistry. Innovative techniques are being applied to arylpiperazine synthesis to shorten reaction times and lower energy input. jddhs.com

Microwave-Assisted Synthesis: Microwave-assisted techniques are becoming increasingly popular as an energy-efficient method in pharmaceutical synthesis. mdpi.com This technology can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. nih.govnih.gov For example, the synthesis of certain arylpiperazine analogues via reductive alkylation was achieved in just 4 minutes with good yields using microwave irradiation. nih.gov

Continuous Flow Chemistry: Transitioning reactions from traditional batch processing to continuous flow systems offers numerous sustainability advantages. mdpi.com Flow chemistry can lead to better process control, improved safety, and reduced resource use. jddhs.com The successful application of photoredox catalysis in continuous flow for piperazine synthesis highlights the potential of combining these green technologies. mdpi.com

Atom Economy and Waste Minimization

Traditional synthetic routes to N-arylpiperazines often involved high temperatures, long reaction times, and the use of costly or hazardous substituted anilines. nih.gov Green chemistry emphasizes the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy.

One of the most effective strategies for improving atom economy in this context is the direct C-H functionalization of the piperazine core. mdpi.com As previously mentioned, photocatalytic methods have enabled direct arylation, vinylation, and alkylation of the piperazine ring. mdpi.comresearchgate.net This avoids the need for protecting groups and pre-functionalized substrates, which simplifies synthetic sequences and reduces the generation of by-products. nih.gov The overarching goal of these green approaches is to minimize waste and create more sustainable pathways for the production of valuable compounds like this compound. jddhs.comjddhs.com

| Green Chemistry Approach | Application in Arylpiperazine Synthesis | Sustainability Benefit |

| Catalysis | Pd-catalyzed aerobic amination, Organic Photoredox Catalysis | Increased efficiency, use of renewable catalysts, avoids harsh reagents nih.govmdpi.com |

| Alternative Solvents | Use of 2-MeTHF, Cyrene™, GVL, etc. | Reduced toxicity and environmental impact nih.govsigmaaldrich.com |

| Solvent-Free Conditions | Using piperazine as the reaction solvent ("neat") | Eliminates solvent waste, improves process mass intensity (PMI) nih.govacs.org |

| Energy Efficiency | Microwave-assisted synthesis, Continuous Flow Processing | Reduced reaction times, lower energy consumption, improved safety mdpi.commdpi.comnih.gov |

| Atom Economy | Direct C-H functionalization | Fewer synthetic steps, less waste from protecting groups and leaving groups mdpi.comresearchgate.net |

Pharmacological Target Identification and Mechanistic Interaction Studies

Ligand-Receptor Binding Affinity Profiling of 1-(4-Ethylphenyl)piperazine and Related Compounds

The arylpiperazine moiety is a common scaffold in a multitude of centrally acting agents, conferring affinity for a range of neurotransmitter receptors. The specific substitutions on the phenyl ring and the piperazine (B1678402) nitrogen significantly influence the binding affinity and selectivity of these compounds.

Table 1: Dopamine (B1211576) Receptor Binding Affinities of Selected Phenylpiperazine Analogs Note: This table presents data for compounds structurally related to this compound to provide a comparative context.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|

| WC-10 | 23 | 1.1 | 12 |

| WC-44 | 51 | 1.0 | 25 |

| WC-50 | 35 | 1.5 | 31 |

Data sourced from a study on phenylpiperazine derivatives with selectivity for dopamine D3 receptors nih.gov.

Serotonin (B10506) Receptor Subtypes (5-HT1A, 5-HT2A) Interactions

The 1-arylpiperazine structure is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are implicated in the modulation of mood, anxiety, and cognition. Research on a variety of 1-phenylpiperazinylpropyl derivatives has revealed a wide spectrum of binding affinities for both 5-HT1A and 5-HT2A receptors nih.gov. For example, 1-(2-methoxyphenyl)piperazine (B120316) is a key component of several high-affinity 5-HT1A receptor ligands nih.govsemanticscholar.orgmdpi.com. The substitution pattern on the phenyl ring is a determining factor for affinity and selectivity. While direct Ki values for this compound are not available, it is plausible that it would exhibit some degree of affinity for these serotonin receptor subtypes, a characteristic feature of the arylpiperazine class researchgate.netacs.orgresearchgate.netacs.orgnih.gov.

Table 2: Serotonin Receptor Binding Affinities of Selected Arylpiperazine Derivatives Note: This table includes data for arylpiperazine compounds to illustrate the binding profiles of this chemical class.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|

| Compound with 2-methoxyphenyl group | 0.6 | - |

| Compound with 2,3-dichlorophenyl group | 0.44 | - |

Data for the 2-methoxyphenyl compound is from a study on 5-HT1A serotonin antagonists nih.gov. Data for the 2,3-dichlorophenyl compound is from a study on novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors researchgate.net.

Sigma Receptor (σ1, σ2) Affinities

Sigma receptors, classified as σ1 and σ2 subtypes, are intracellular proteins involved in the regulation of various cellular functions and are considered targets for the development of novel therapeutics for central nervous system disorders. Several 1-phenylpiperazine (B188723) derivatives have been shown to bind to sigma receptors with high affinity nih.gov. For instance, certain analogs exhibit Ki values in the low nanomolar range for sigma receptors while having negligible affinity for other receptors like phencyclidine and dopamine receptors nih.gov. The structural features of the arylpiperazine moiety appear to be well-suited for interaction with the sigma receptor binding site. A study on aryl piperazine derivatives targeting both 5-HT1A and sigma-1 receptors identified compounds with high affinity for both targets researchgate.netresearchgate.net. One such compound demonstrated a Ki of 0.27 nM for the sigma-1 receptor researchgate.netresearchgate.net.

Table 3: Sigma Receptor Binding Affinities of a Selected Arylpiperazine Derivative Note: This table presents data for a compound from the arylpiperazine class to indicate potential sigma receptor affinity.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|

| Compound 27 (an arylpiperazine derivative) | 0.27 | Not Reported |

Data sourced from a study on novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors researchgate.netresearchgate.net.

Chemokine Receptor (CXCR4) Interactions

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in immune responses, and its dysregulation is implicated in various diseases, including cancer and HIV infection. A novel series of N-aryl piperazines has been identified as potent CXCR4 antagonists nih.govnih.gov. These compounds demonstrated the ability to inhibit CXCR4-mediated functional responses in the micromolar to nanomolar range nih.govnih.gov. This indicates that the arylpiperazine scaffold can serve as a basis for the development of CXCR4 antagonists. While no specific data exists for this compound, its structural class suggests a potential for interaction with the CXCR4 receptor.

Enzyme Inhibition and Modulation by this compound and Related Compounds

The interaction of xenobiotics with drug-metabolizing enzymes is a critical aspect of their pharmacological profile, influencing their pharmacokinetic properties and potential for drug-drug interactions.

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of drugs. Phenylpiperazine and benzylpiperazine derivatives have been shown to have inhibitory effects on several CYP isoenzymes, including CYP1A2, CYP2D6, and CYP3A4 researchgate.net. The specific isoenzyme inhibited and the potency of inhibition are dependent on the specific chemical structure. For example, some antipsychotic drugs, which may contain a piperazine moiety, are known to be potent competitive inhibitors of CYP2D6 nih.gov. Furthermore, certain piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6 nih.govresearchgate.net. This type of inhibition is irreversible and can have significant clinical implications. For instance, two piperazine-containing compounds, SCH 66712 and EMTPP, were found to be mechanism-based inactivators of CYP3A4 nih.govresearchgate.net. Although direct inhibitory data for this compound on CYP enzymes is not available, its chemical class suggests a potential for interactions with this enzyme system.

Table 4: Cytochrome P450 Inhibition by a Related Piperazine-Containing Compound Note: This table provides data on a piperazine-containing compound to illustrate the potential for CYP450 interaction.

| Compound | Enzyme | Inhibition Parameter | Value |

|---|---|---|---|

| SCH 66712 | CYP3A4 | Spectral Binding Constant (Ks) | 42.9 ± 2.9 µM |

Data sourced from a study on mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds nih.govresearchgate.net.

Neurotransmitter System Modulation Research (General Mechanisms)

Arylpiperazine derivatives are well-known for their ability to modulate various neurotransmitter systems, primarily through direct receptor binding. This class of compounds frequently exhibits affinity for dopamine and serotonin receptors. mdpi.comnih.gov

Research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has shown that modifications to the aryl group attached to the piperazine ring can significantly influence binding affinity for dopamine D3 receptors. nih.gov For instance, compounds with a 2-methoxyphenyl or 2,3-dichlorophenyl group on the piperazine ring showed moderate to high affinity for the D3 receptor. nih.gov Furthermore, studies on substituted N-phenylpiperazine analogs have identified compounds with high selectivity for the D3 versus the D2 dopamine receptor subtype. mdpi.com

In the serotonergic system, arylpiperazines often show affinity for 5-HT1A receptors. nih.gov The structural elements of these molecules, including the aryl group on the piperazine, the linker chain, and the terminal fragment, all contribute to the binding affinity at various serotonin receptor subtypes. mdpi.com Given these general findings for the arylpiperazine class, it is plausible that this compound could modulate dopaminergic and serotonergic neurotransmission, though specific binding affinities and functional activities remain to be experimentally determined.

Characterization of Molecular Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions, Salt Bridges)

The interaction of ligands with their biological targets is governed by various non-covalent forces, including hydrogen bonding, hydrophobic interactions, and salt bridges. nih.gov Molecular docking studies of piperazine derivatives have provided insights into their binding modes.

In the case of the butyrylcholinesterase inhibitor 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, docking studies revealed that the compound fits into the active site of the enzyme. The binding is facilitated by arene-arene interactions, a type of hydrophobic interaction, between the aromatic rings of the compound and the enzyme's active site residues. hilarispublisher.com

For arylpiperazine ligands binding to G-protein coupled receptors like dopamine and serotonin receptors, the interaction typically involves the protonated nitrogen of the piperazine ring forming a salt bridge or a strong hydrogen bond with a conserved aspartate residue in the transmembrane domain of the receptor. mdpi.com The aryl group, in this case, the 4-ethylphenyl group, would likely be positioned within a hydrophobic pocket of the receptor, contributing to the binding affinity through hydrophobic interactions. The specific hydrogen bonds and hydrophobic contacts would depend on the precise topology of the receptor's binding site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional and Substituent Effects on Biological Activity of 1-(4-Ethylphenyl)piperazine Derivatives

The biological profile of this compound derivatives is highly sensitive to the nature and position of substituents on both the aryl ring and the piperazine (B1678402) nitrogen.

Modifications to the phenyl ring of phenylpiperazine derivatives play a critical role in modulating their affinity and selectivity for various biological targets. Research has shown that both the electronic properties and the size of the substituent are determining factors.

In one study focusing on inhibitors of inflammatory caspases, a series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with various substituents on the piperazine's aryl ring. epa.gov The ethylbenzene (B125841) derivative, structurally related to this compound, displayed potent, low nanomolar inhibition across the caspase-1, -4, and -5 family. epa.gov This highlights the favorable contribution of the ethyl group in this specific scaffold. epa.gov

In other series of piperazine derivatives, the introduction of different substituents has yielded varied results. For instance, in the development of acaricides, introducing a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity against Tetranychus urticae. nih.gov Further studies on tyrosinase inhibitors revealed that derivatives with nitro (-NO2) or trifluoromethyl (-CF3) groups, particularly in the ortho position, were excellent inhibitors with efficacy in the low micromolar range. nih.gov Conversely, in a series of ketamine ester analogues, 2- and 3-substituted compounds were generally more active as sedatives than their 4-substituted counterparts. mdpi.com

The following table summarizes the observed effects of various aryl ring substitutions on the biological activity of phenylpiperazine derivatives from different studies.

| Substituent | Position | Effect on Biological Activity | Target/Assay | Reference |

| Ethyl | 4 | Potent, low nanomolar inhibition | Inflammatory Caspases | epa.gov |

| Fluorine | 2 | Increased acaricidal activity | Acaricide Assay (T. urticae) | nih.gov |

| Chlorine | 3 | Potent tyrosinase inhibition | Tyrosinase Inhibition | nih.gov |

| Nitro | 2 | Excellent inhibitory efficacy | Tyrosinase Inhibition | nih.gov |

| Trifluoromethyl | 2 | Excellent inhibitory efficacy | Tyrosinase Inhibition | nih.gov |

| Methyl | 4 | Less active than 2- or 3-substituted analogs | Sedative Activity | mdpi.com |

| Alkoxy | - | Reduced σ1 receptor affinity | Sigma (σ) Receptors | nih.gov |

The substituent at the N4 position of the piperazine ring is a key determinant of pharmacological activity, often forming a critical interaction with the target receptor. A wide array of moieties, from simple alkyl chains to complex heterocyclic systems, have been explored.

In the pursuit of sigma (σ) receptor ligands, replacing the chromone (B188151) moiety of previous compounds with various cyclic systems led to derivatives with nanomolar binding affinity. nih.gov One of the most potent compounds in this series was 1-(2-naphthylmethyl)-4-benzyl piperazine. nih.gov Similarly, research into tyrosinase inhibitors utilized a 4-(4-fluorobenzyl)piperazine core, demonstrating the effectiveness of a substituted benzyl (B1604629) group at the N4 position. nih.gov

Studies on antimicrobial agents have also shown the importance of the N4 substituent. One investigation synthesized 1,4-disubstituted piperazine derivatives where one compound, 1-benzyl-4-(pyridine-2-yl) piperazine, showed significant activity against Gram-negative bacteria. haramaya.edu.et Another study on antimicrobial activity evaluated a series of 4-N-butyl-1-(substituted phenyl)piperazine hydrochlorides, indicating that a simple alkyl chain can confer biological activity. researchgate.net

The table below illustrates the impact of different N-substituents on the biological activity of piperazine derivatives.

| N4-Substituent | Core Structure | Observed Biological Activity | Reference |

| Benzyl | 1-(Arylalkyl)piperazine | Potent sigma (σ) ligand | nih.gov |

| 4-Fluorobenzyl | Phenylpiperazine methanone | Competitive tyrosinase inhibition (IC50=0.18 μM for lead compound) | nih.gov |

| Pyridin-2-yl | 1-Benzylpiperazine | Inhibition of Gram-negative bacteria (E. coli) | haramaya.edu.et |

| n-Butyl | 1-(4-chlorophenyl)piperazine | Antimicrobial activity | researchgate.net |

| 3-phenylpropyl | 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine | High affinity for sigma (σ) receptors | nih.gov |

Chain Length and Linker Modifications in Piperazine Analogs

The linker connecting the piperazine core to other pharmacophoric elements is a critical component that influences conformational flexibility and optimal orientation within a receptor's binding pocket. Modifications in chain length and composition (e.g., introducing ether linkages) can significantly alter affinity and selectivity.

In a study of analogues of the sigma receptor ligand SA4503, which features a phenylpropyl group attached to the piperazine nitrogen, variations in chain length had modest effects on sigma receptor affinity. nih.gov However, ether modifications to a separate part of the molecule proved detrimental to σ1 receptor binding while being slightly advantageous for σ2 receptor binding. nih.gov For instance, incorporating bulkier and more hydrophobic propyl and allyl ether substitutions reduced σ1 affinity. nih.gov

In a different context, researchers found that for a series of oroxylin A derivatives, the length of the alkyl chain between the terminal heterocyclic moiety (including piperazine) and the oroxylin A scaffold was an important factor for anticancer potency. tandfonline.com Similarly, in a series of multi-target antipsychotic agents, a four-carbon alkyl linker was found to be superior to other alkyl linkers for achieving high affinity for D2 and 5-HT1A receptors. tandfonline.com

Conformational Analysis and its Correlation with Receptor Binding

Docking studies of piperazine-based dopamine (B1211576) D2/D3 receptor ligands revealed that the N-phenylpiperazine subunit consistently occupies the orthosteric binding site. nih.gov The presence of aromatic systems and a basic nitrogen atom appear to be key molecular recognition elements for aminergic G-protein-coupled receptors (GPCRs). nih.gov Conformational restriction, such as that imposed by introducing a 1,3-benzodioxolyl subunit, can alter the binding mode compared to more flexible drug analogues like aripiprazole. nih.gov

Computational studies on sigma receptor ligands have provided detailed insights into binding interactions. The piperazine ring is often involved in crucial hydrophobic contacts with amino acid residues like Val84, Trp89, and Leu95 in the receptor's binding cavity. nih.gov Furthermore, π–cation interactions between the protonated nitrogen of the piperazine and aromatic residues like Phe107 can play an important role in stabilizing the ligand-receptor complex. nih.gov In many active conformations, the alkyl chains attached to the piperazine are fully extended. nih.gov

Rational Design Principles for Enhanced Target Selectivity

Rational drug design leverages SAR, SPR, and conformational insights to engineer molecules with improved potency and selectivity, thereby minimizing off-target effects.

One successful application of rational design involved the development of novel antipsychotic agents using a multi-receptor affinity strategy. rsc.orgnih.gov By combining pharmacophores for D2, 5-HT1A, 5-HT2A, and H3 receptors and connecting them with an appropriate linker, researchers developed compounds with a desired polypharmacological profile. nih.gov The design process also focused on minimizing affinity for receptors associated with side effects, such as 5-HT2C, H1, and α1 receptors. rsc.orgnih.gov

Another example is the rational design of anticancer agents based on the 1,2-benzothiazine scaffold. nih.gov Scientists introduced differentially substituted phenylpiperazine moieties into this scaffold, referencing the structures of known topoisomerase II inhibitors. nih.gov This strategy led to the discovery of a compound with cytotoxic activity against cancer cells comparable to the established drug doxorubicin, but with lower toxicity towards healthy cells. nih.gov These examples underscore how a systematic, structure-based approach allows for the fine-tuning of the pharmacological properties of piperazine-based compounds. rsc.orgnih.gov

Advanced Analytical Methodologies for Research on 1 4 Ethylphenyl Piperazine

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analysis of 1-(4-Ethylphenyl)piperazine, enabling the separation of the target analyte from complex matrices and its subsequent quantification. Various chromatographic techniques are employed, each offering distinct advantages in terms of sensitivity, selectivity, and resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of this compound in various samples. The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) nih.gov. A gradient elution program is often employed to ensure optimal separation of the analyte from other components in the sample nih.gov.

For detection, electrospray ionization (ESI) in the positive ion mode is commonly used, as the piperazine (B1678402) moiety is readily protonated. In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation for quantification nih.gov. This involves monitoring a specific precursor ion to product ion transition. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions. Based on the fragmentation patterns of similar phenylpiperazine compounds, a primary fragmentation would involve the cleavage of the piperazine ring, leading to the loss of a C2H4N fragment nih.gov.

Table 1: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 191.15 (Calculated for [C12H18N2+H]⁺) |

| Product Ion 1 (m/z) | Predicted: ~148 (Loss of C2H5N) |

| Product Ion 2 (m/z) | Predicted: ~119 (Ethylphenyl fragment) |

| Collision Energy | Optimized experimentally |

High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS), is invaluable for the accurate mass determination and structural elucidation of unknown derivatives or metabolites of this compound nih.gov. This technique provides high mass accuracy, enabling the determination of the elemental composition of the detected ions nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound, particularly for volatile derivatives or in the context of screening for related compounds rsc.org. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase nih.gov.

Electron ionization (EI) at 70 eV is the standard ionization technique, which induces extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural identification. The mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. The major fragmentation pathway for phenylpiperazine derivatives involves the cleavage of the piperazine ring nih.gov. A characteristic fragment ion would result from the loss of a C2H4N moiety.

Table 2: Predicted GC-MS Fragmentation for this compound

| Fragment | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 190 |

| [M - CH3]⁺ | 175 |

| [M - C2H4N]⁺ | 148 |

| [C8H9]⁺ (Ethylphenyl cation) | 105 |

| [C6H5]⁺ (Phenyl fragment) | 77 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used method for the routine analysis and quality control of this compound jocpr.comresearchgate.net. The separation is typically achieved on a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution jocpr.com. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic piperazine compound.

UV detection is commonly set at a wavelength where the phenyl group exhibits strong absorbance, typically around 254 nm. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. In cases where higher sensitivity is required or when dealing with complex matrices, derivatization of the piperazine nitrogen with a UV-active or fluorescent tag can be employed jocpr.com.

Table 3: Typical HPLC Conditions for Phenylpiperazine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are essential for the unambiguous structural determination of this compound and its synthesized derivatives. These methods provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound derivatives nih.gov.

In the ¹H NMR spectrum, the protons on the ethyl group would appear as a triplet and a quartet. The aromatic protons would resonate in the downfield region, typically showing a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring (two doublets). The protons on the piperazine ring would appear as multiplets in the aliphatic region researchgate.net.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, allowing for the complete assignment of the carbon skeleton nih.gov.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Ethyl -CH3 | ~1.2 (triplet) | ~15 |

| Ethyl -CH2- | ~2.6 (quartet) | ~28 |

| Piperazine -CH2- (adjacent to N-H) | ~3.0 (multiplet) | ~46 |

| Piperazine -CH2- (adjacent to N-aryl) | ~3.2 (multiplet) | ~50 |

| Aromatic C-H (ortho to ethyl) | ~7.1 (doublet) | ~128 |

| Aromatic C-H (ortho to piperazine) | ~6.9 (doublet) | ~116 |

| Aromatic C (ipso-ethyl) | - | ~135 |

| Aromatic C (ipso-piperazine) | - | ~150 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation . The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components.

Key absorptions would include the N-H stretching vibration of the secondary amine in the piperazine ring, C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations of the aromatic ring. The presence of the ethyl group would be indicated by its characteristic C-H bending vibrations researchgate.net.

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Piperazine) | 3300 - 3500 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Ethyl & Piperazine) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-N Stretch | 1200 - 1350 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation and confirmation of compounds like this compound. Unlike nominal mass instruments, HRMS analyzers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, significantly enhancing confidence in its identification.

For this compound (molecular formula: C₁₂H₁₈N₂), the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a fundamental parameter used in HRMS to distinguish the compound from other molecules with the same nominal mass.

In a typical HRMS workflow, the compound is first ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The high-resolution measurement of these fragment ions provides detailed structural information.

Based on the known fragmentation patterns of other phenylpiperazine derivatives, a proposed fragmentation pathway for this compound can be predicted. The primary fragmentation is expected to occur within the piperazine ring, as this is the most labile part of the molecule.

Table 1: Interactive Data Table of Proposed HRMS Fragmentation for this compound

| Ion Description | Proposed Structure | Theoretical m/z ([M+H]⁺) |

| Protonated Molecular Ion | [C₁₂H₁₈N₂ + H]⁺ | 191.1543 |

| Loss of ethyleneimine | [C₁₀H₁₃N + H]⁺ | 148.1069 |

| Ethylphenyl ion | [C₈H₉]⁺ | 105.0699 |

| Piperazine fragment | [C₄H₉N₂]⁺ | 85.0760 |

Note: The m/z values are theoretical and would be confirmed by HRMS analysis. The fragmentation pathway is proposed based on analogous structures.

This level of detailed analysis is crucial for metabolite identification studies, where researchers must differentiate between the parent compound and its biotransformation products, which may only differ by a small mass corresponding to a specific chemical modification (e.g., hydroxylation).

Bioanalytical Method Development for Complex Biological Matrices (e.g., Tissue Homogenates)

Quantifying this compound in complex biological matrices, such as tissue homogenates, is essential for pharmacokinetic and biodistribution studies. These matrices present significant analytical challenges due to the presence of endogenous interferences like lipids, proteins, and salts, which can suppress the analyte signal and affect accuracy. Developing a robust and validated bioanalytical method, typically using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), is therefore a critical step.

The development process involves several key stages:

Sample Preparation: The primary goal is to extract the analyte from the tissue matrix while removing interferences. Tissue samples are first homogenized in a suitable buffer to create a uniform suspension. Several extraction techniques can then be evaluated:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins. While effective, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte into an immiscible organic solvent based on its partitioning behavior, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted. This often provides the cleanest samples.

Chromatographic Separation: An appropriate Liquid Chromatography (LC) method is developed to separate this compound from any remaining matrix components before it enters the mass spectrometer. This typically involves optimizing the column (e.g., C18), mobile phase composition, and gradient elution.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are identified for the analyte and an internal standard to ensure reliable quantification.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA). nih.govfda.gov Validation ensures the method is reliable and reproducible for its intended purpose. Key parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

Calibration Curve: Demonstrating a linear relationship between analyte concentration and instrument response over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on analyte ionization.

Stability: Evaluating the stability of the analyte in the matrix under various storage and processing conditions.

Table 2: Interactive Data Table of Typical Validation Parameters and Acceptance Criteria for a Bioanalytical Method

| Validation Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of the slope of calibration curves should not be greater than 15% |

| Stability (Short-term, Long-term, Freeze-thaw) | Analyte concentration within ±15% of the baseline value |

The successful development and validation of such a bioanalytical method are fundamental for generating reliable data in preclinical studies, enabling a thorough understanding of the distribution and disposition of this compound in biological systems.

Computational Chemistry and Theoretical Modeling of 1 4 Ethylphenyl Piperazine

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are foundational in computational toxicology and medicinal chemistry. They establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For arylpiperazine derivatives, these models are crucial for predicting their therapeutic potential and understanding the structural features that govern their efficacy.

The development of predictive QSAR models for arylpiperazine derivatives often involves compiling a dataset of compounds with known biological activities, such as receptor binding affinities or functional potencies. nih.gov For instance, in studies of compounds targeting the dopamine (B1211576) D2 receptor, researchers have synthesized series of arylpiperazines and modeled their activities against in vivo effects using statistical methods like partial least square (PLS) regression. nih.gov These models mathematically link various calculated molecular descriptors to the observed biological response. nih.gov The goal is to create a statistically robust equation that can accurately predict the activity of new, unsynthesized compounds based solely on their structure. The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their reliability and applicability for virtual screening and lead optimization.

A critical outcome of QSAR and QSPR analysis is the identification of molecular descriptors that are most influential in determining a compound's activity or properties. These descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic character. For the arylpiperazine class, studies have revealed that the physicochemical character and position of substituents on the phenyl ring are critical for biological activity. nih.gov Key descriptors often include:

Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

Physicochemical Properties: Properties like hydrophobicity (logP), molar refractivity, and dipole moment are frequently correlated with receptor affinity and pharmacokinetic profiles. nih.gov

By identifying these key descriptors, researchers can gain a comprehensive understanding of the structure-activity relationship, guiding the rational design of new derivatives with improved biological profiles. nih.gov

Table 1: Key Molecular Descriptors in QSAR/QSPR Studies of Arylpiperazine Derivatives

| Descriptor Category | Specific Descriptor Example | Significance in Modeling |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and molecular stability. nih.gov |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the substituent and its polarizability. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity, affecting membrane permeability and target binding. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum Chemical | Dipole Moment | Influences polar interactions with the biological target. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is essential for visualizing and analyzing the interactions that stabilize the ligand-protein complex, providing a structural basis for drug action.

For 1-(4-Ethylphenyl)piperazine and its analogs, docking simulations are used to predict how they fit into the binding pockets of various biological targets, such as G-protein coupled receptors (GPCRs) like dopamine and serotonin (B10506) receptors, or enzymes like carbonic anhydrases. researchgate.netmdpi.com The process involves generating multiple possible conformations (poses) of the ligand within the receptor's active site and scoring them based on how well they complement the site's shape and electrostatics. nih.gov

Analysis of the predicted binding poses for arylpiperazines frequently reveals key interactions. For example, the basic nitrogen atom of the piperazine (B1678402) ring often forms a crucial salt bridge or hydrogen bond with an acidic residue in the receptor, such as an aspartic acid. nih.gov The substituted phenyl ring, in this case, the 4-ethylphenyl group, typically occupies a hydrophobic pocket, where it can form van der Waals and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov These predictions are invaluable for explaining observed structure-activity relationships and for designing modifications to enhance binding affinity. nih.gov

After predicting the binding pose, the strength of the interaction is estimated by calculating the binding energy. Scoring functions in docking programs provide an estimate, often expressed in kcal/mol, which reflects the stability of the protein-ligand complex. nih.gov Lower energy values typically indicate a more stable and favorable interaction. These calculations consider various energy components, including:

Electrostatic Interactions: Resulting from the attraction or repulsion between charged or polarized atoms. nih.gov

Hydrogen Bonding: A critical directional interaction that confers specificity. ijpsdronline.com

Solvation Effects: The energy cost associated with removing the ligand and the binding site from the solvent.

By comparing the calculated interaction energies of different derivatives, researchers can prioritize which compounds are most likely to be potent binders and thus worthy of synthesis and experimental testing. ijpsdronline.com

Table 2: Predicted Interactions for Arylpiperazine Scaffolds in Receptor Binding Sites

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Receptor Family Example |

| Salt Bridge/H-Bond | Piperazine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | GPCRs (e.g., Dopamine D2) nih.gov |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | Serotonin Receptors nih.gov |

| Hydrophobic | Ethyl Substituent | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Various nih.gov |

| Cation-Pi | Protonated Piperazine | Tyrosine (Tyr), Tryptophan (Trp) | Sigma Receptors nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational stability of the ligand's binding pose and the flexibility of the protein. mdpi.com

For a complex of a protein with a ligand like this compound, an MD simulation can reveal whether the initial docked pose is stable over a period of nanoseconds or microseconds. researchgate.net Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess stability and observing the persistence of crucial interactions, such as hydrogen bonds, identified during docking. mdpi.com These simulations provide a more realistic and rigorous assessment of the binding event, helping to validate docking predictions and providing insights into the dynamic nature of molecular recognition that a static model cannot capture. nih.govmdpi.com

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular structures and properties at the electronic level. For derivatives of arylpiperazine, including this compound, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational efficiency. researchgate.netjddtonline.info Semi-empirical methods, while less computationally intensive, can also provide valuable qualitative insights.

DFT calculations for arylpiperazine derivatives are often performed using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties. mdpi.com These calculations help in determining the most stable conformation of the molecule and provide a basis for further analysis of its electronic structure and reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, while a larger gap indicates higher stability. researchgate.net For arylpiperazine derivatives, the HOMO is typically localized on the electron-rich arylpiperazine moiety, while the distribution of the LUMO can vary depending on the substituents.

To illustrate the typical range of these values for related compounds, the following interactive table presents data from computational studies on various arylpiperazine derivatives.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Aryl Sulfonyl Piperazine Derivative 1 | DFT/B3LYP/6-31G(d,p) | -8.517 | -3.291 | 5.226 |

| Aryl Sulfonyl Piperazine Derivative 2 | DFT/B3LYP/6-31G(d,p) | -8.433 | -3.518 | 4.915 |

| Aryl Sulfonyl Piperazine Derivative 3 | DFT/B3LYP/6-31G(d,p) | -8.131 | -3.565 | 4.566 |

| Aryl Sulfonyl Piperazine Derivative 4 | DFT/B3LYP/6-31G(d,p) | -8.457 | -3.376 | 5.081 |

| Indole-Arylpiperazine Derivative 1 | DFT/B3LYP/6-311G(d,p) | -5.483 | -0.965 | 4.518 |

| Indole-Arylpiperazine Derivative 2 | DFT/B3LYP/6-311G(d,p) | -5.593 | -0.999 | 4.594 |

| Indole-Arylpiperazine Derivative 3 | DFT/B3LYP/6-311G(d,p) | -5.705 | -1.027 | 4.678 |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netjddtonline.info The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In arylpiperazine derivatives, the MEP analysis generally reveals that the nitrogen atoms of the piperazine ring are regions of negative potential, making them likely sites for protonation and interaction with electrophiles. researchgate.netjddtonline.info The hydrogen atoms, particularly those on the aromatic ring and the ethyl group in this compound, would be expected to show positive electrostatic potential. researchgate.netjddtonline.info

Computational methods are also employed to analyze and predict the nature and strength of intermolecular interactions, such as hydrogen bonds. While this compound itself does not have strong hydrogen bond donors, the nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors.

In the presence of suitable donor molecules, such as water or alcohols, this compound can participate in the formation of hydrogen bonding networks. Theoretical calculations can model these interactions, providing information on their geometry (bond lengths and angles) and energetics. For instance, studies on related piperazine derivatives have confirmed the formation of N-H···O and N-H···π bonds through both experimental and theoretical calculations. nih.gov In the context of crystal structures, weak C–H···π interactions can also play a role in stabilizing the molecular packing. mdpi.com The analysis of these non-covalent interactions is crucial for understanding the solid-state properties and solubility of the compound.

Design and Research of Novel 1 4 Ethylphenyl Piperazine Derivatives and Analogs

Rational Design Strategies for Enhanced Specificity and Potency

The development of novel derivatives with improved biological activity relies heavily on rational design strategies that leverage computational tools to predict molecular interactions and properties. Key among these are pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. nih.gov For N-Aryl piperazine (B1678402) derivatives, these models typically consist of features such as a positive nitrogen center, hydrogen bond donor and acceptor atoms, and hydrophobic groups. nih.gov By creating and refining these models, researchers can design new molecules that fit the target's binding site more effectively. nih.gov For instance, a combined pharmacophore model and scaffold simplification strategy was successfully used to synthesize a new series of 1-amidino-4-phenylpiperazine derivatives with potent agonistic activity at the human TAAR1 receptor. nih.gov

Quantitative structure-activity relationship (QSAR) modeling provides another powerful tool for rational drug design. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of synthesized compounds, researchers can identify which physicochemical properties and structural features are critical for the desired effect. researchgate.net For example, a QSAR model for a series of mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were crucial for their in vivo effects on the dopaminergic system. nih.gov Such models provide a comprehensive understanding of the biological response and guide the design of new compounds with enhanced potency and specificity. nih.govresearchgate.net

Synthesis and Characterization of Novel Compound Libraries

The synthesis of libraries of novel compounds is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships. A variety of synthetic methodologies are employed to create derivatives based on the 1-phenylpiperazine (B188723) core. Common approaches include N-alkylation of the piperazine ring, reductive amination, and palladium-catalyzed amination reactions. mdpi.com

For example, a series of novel 1,4-disubstituted piperazine derivatives were synthesized by reacting mono(thio)substituted-halonitro-1,3-butadienes with various piperazine compounds. researchgate.net In another study, novel piperazine-containing dihydrofuran compounds were synthesized for the first time via Mn(OAc)₃ mediated radical cyclizations of alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was achieved through the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with different benzoyl chlorides. mdpi.com

Once synthesized, these new chemical entities are rigorously characterized to confirm their structure and purity. Standard analytical techniques include nuclear magnetic resonance spectroscopy (¹H- and ¹³C-NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR). researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the novel compounds. nih.gov The data obtained from these analyses are crucial for validating the successful synthesis of the target molecules.

The table below presents examples of synthesized piperazine derivatives and their characterization data from a representative study.

| Compound Name | Yield | Melting Point (°C) | Key Characterization Data | Reference |

|---|---|---|---|---|

| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione (9a) | 80% | 180–183 | ¹H NMR (600 MHz, CDCl₃) δ: 7.70 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 6.48 (d, J = 2.2 Hz, 2H), 6.42 (t, J = 2.2 Hz, 1H), 4.54 (s, 2H), 4.45 (s, 2H), 3.86 (s, 3H), 3.80 (s, 6H). | nih.gov |

| 1-(3-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9e) | 86% | 142–145 | HRMS (ESI): calcd for C₁₉H₁₉O₄N₂ [M + H]⁺ m/z, 339.13393; found, 339.13260. | nih.gov |

| 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9f) | 87% | 142–145 | ¹³C NMR (151 MHz, CDCl₃) δ: 171.22, 166.99, 164.85, 158.84, 144.03, 132.15, 131.23, 129.22, 129.19, 126.40, 114.83, 55.66, 54.45, 48.48, 21.86. | nih.gov |

| 1-(3,5-Dimethoxyphenyl)-4-(4-(trifluoromethyl)benzoyl)piperazine-2,5-dione (9i) | 78% | 141–144 | ¹⁹F NMR (565 MHz, CDCl₃) δ: −63.11. | nih.gov |

| 1-(3,5-Dimethoxyphenyl)-4-(2-methoxyacetyl)piperazine-2,5-dione (9s) | 40% | 138–141 | HRMS (ESI): calcd for C₁₅H₁₉O₆N₂ [M + H]⁺ m/z, 323.12376; found, 323.12238. | nih.gov |

Investigation of Hybrid Molecules Incorporating Piperazine

Molecular hybridization is a strategy in drug design that involves combining two or more different pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a multi-target profile. The piperazine scaffold is a popular building block for creating such hybrid molecules due to its versatile synthetic handles and favorable physicochemical properties. mdpi.com

Researchers have synthesized a wide range of hybrid molecules by linking the piperazine core to other heterocyclic systems. For example, hybrid molecules have been created by incorporating 1,3,4-oxadiazole (B1194373) and thiazolidine (B150603) moieties onto a 1-(4-fluorophenyl)piperazine (B120373) skeleton. researchgate.net Another approach involved the synthesis of novel bis(heterocycles) connected to a piperazine core via a 1,4-diphenyl linker, achieved through multi-component reactions like the Hantzsch and Biginelli reactions. nih.gov Similarly, piperazine-based hybrids featuring bis(thiazole) and bis(1,3,4-thiadiazole) have been developed. nih.gov Other examples include Rhodanine-piperazine hybrids and novel 1,3,4-oxadiazole derivatives containing both piperazine and phenoxypropanol functionalities. mdpi.comacs.org The rationale behind creating these hybrids is often to target multiple biological pathways or to enhance the interaction with a single target by engaging with multiple binding pockets.

Exploration of Stereochemical Considerations in Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. The introduction of chiral centers into a molecule can result in stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potency, selectivity, and metabolic profiles.

In the context of 1-phenylpiperazine derivatives, stereochemical considerations are critical for optimizing pharmacological properties. Research has shown that the introduction of a methyl group at the α- or β-position of the ethyl side chain attached to the piperazine nitrogen can significantly affect the compound's dopaminergic and serotonergic properties. researchgate.net This highlights that even small changes in the spatial configuration can alter receptor interactions.

Furthermore, specific stereoisomers often account for the majority of a drug's desired activity. For instance, a potent and selective antagonist of the melanocortin-4 receptor was identified as a specific stereoisomer, 1-{2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl}-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine. acs.org This underscores the importance of controlling stereochemistry during synthesis or separating the desired isomer from a racemic mixture. The separation and analysis of enantiomers often require specialized analytical techniques, such as chiral chromatography or derivatization with a chiral reagent followed by HPLC. ethernet.edu.et Therefore, a thorough exploration of stereochemistry is essential in the design and development of advanced 1-(4-Ethylphenyl)piperazine derivatives.

Emerging Research Areas and Future Perspectives for 1 4 Ethylphenyl Piperazine

Application of Advanced Chemoinformatics and Machine Learning in Discovery

The integration of chemoinformatics and machine learning (ML) has become a powerful force in modern drug discovery, enabling the rapid analysis and prediction of molecular properties and activities. nih.gov For a compound like 1-(4-Ethylphenyl)piperazine and its derivatives, these computational tools offer a pathway to accelerate the discovery of new therapeutic agents.

Modern approaches utilize Quantitative Structure-Activity Relationship (QSAR) modeling, where the biological activity of a series of compounds is correlated with their physicochemical properties or structural features, known as molecular descriptors. nih.govresearchgate.net ML algorithms, such as regression analysis and support vector machines, are increasingly used to build predictive QSAR models that can forecast the activity of novel, unsynthesized molecules. nih.gov This process involves transforming chemical structures into numerical representations (descriptors or fingerprints) that the ML model can interpret. researchgate.net For this compound, these descriptors would capture key structural information, including its topology, electronic properties, and hydrophobicity.

In silico techniques like virtual screening and molecular docking are also central to this approach. nih.govmdpi.com A virtual screening campaign, for instance, could use a predictive model to screen vast digital libraries of compounds to identify other phenylpiperazine derivatives with a high probability of activity against a specific biological target, such as the mTORC1 protein, which has been studied with other piperazine (B1678402) derivatives. mdpi.com This computational pre-selection significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov The reliability of these predictive models is crucial, and their development requires careful validation to ensure their accuracy and predictive power. nih.govmdpi.com

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Describes the structural branching and compactness of the molecule. |

| Electronic | Partial Charges | Quantifies the electron distribution across the atoms, indicating sites for potential electrostatic interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, which influences its solubility and membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons, relevant for reactivity and interaction with biological targets. |